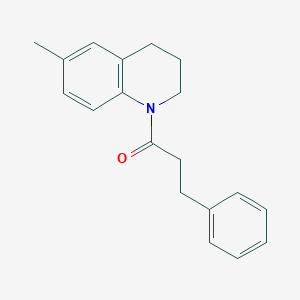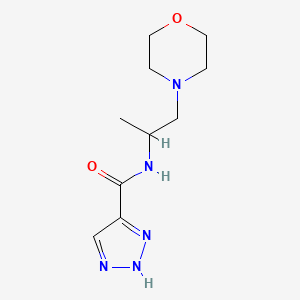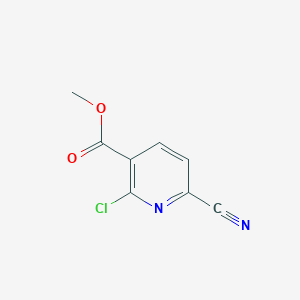
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one, also known as MQP, is a novel compound with potential applications in scientific research. MQP is a synthetic compound that belongs to the class of quinoline derivatives. In
Mechanism of Action
The exact mechanism of action of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one is not fully understood. However, it has been suggested that 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one acts by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has also been shown to interact with GABA receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has also been shown to decrease the levels of malondialdehyde (MDA), a marker of oxidative stress. Additionally, 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has been shown to increase the levels of superoxide dismutase (SOD), an antioxidant enzyme.
Advantages and Limitations for Lab Experiments
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one is also stable and can be stored for long periods of time. However, one limitation of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the research on 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one. One area of interest is the potential use of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one and its effects on neurotransmitter systems. Another area of interest is the potential use of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one as an antioxidant and anti-inflammatory agent. Finally, the development of new synthetic routes for 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one may lead to the discovery of new derivatives with improved pharmacological properties.
Conclusion
In conclusion, 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one is a novel compound with potential applications in scientific research. The synthesis method for 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one involves a multistep reaction starting from 2-acetyl-1,2,3,4-tetrahydroquinoline. 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has been shown to have anticonvulsant, antidepressant, and anxiolytic properties, and has potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one and its effects on neurotransmitter systems.
Synthesis Methods
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one can be synthesized through a multistep reaction starting from 2-acetyl-1,2,3,4-tetrahydroquinoline. The synthesis involves the condensation of 2-acetyl-1,2,3,4-tetrahydroquinoline with phenylacetic acid and subsequent reduction of the resulting α,β-unsaturated ketone using sodium borohydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has been shown to have potential applications in scientific research. It has been reported to possess anticonvulsant, antidepressant, and anxiolytic properties. 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Additionally, 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one has been shown to have antioxidant and anti-inflammatory effects.
properties
IUPAC Name |
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15-9-11-18-17(14-15)8-5-13-20(18)19(21)12-10-16-6-3-2-4-7-16/h2-4,6-7,9,11,14H,5,8,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVBOWKYCLNJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6642628.png)
![2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide](/img/structure/B6642639.png)
![4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6642650.png)
![10-Ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6642656.png)

![Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone](/img/structure/B6642674.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642685.png)
![[1-(3-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642686.png)
![N-[1-(3,4-difluorophenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6642687.png)
![N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B6642694.png)
![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642697.png)
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B6642705.png)
![N-[2-[(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)amino]-2-oxoethyl]-2-naphthalen-1-ylacetamide](/img/structure/B6642709.png)